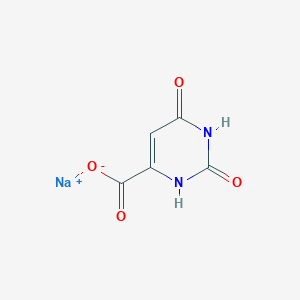
4-chloro-N-(4-hydroxyphenyl)benzamide
説明
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between a benzoyl or substituted benzoyl compound and an amine or substituted amine. For example, the synthesis of N-hydroxy-N-(o-chlorophenyl)-N′-(p-methoxyphenyl)benzamidine hydrochloride was characterized by melting point, elemental analysis, IR, and UV spectra . Similarly, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was confirmed by X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra . These methods are likely applicable to the synthesis of 4-chloro-N-(4-hydroxyphenyl)benzamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chloro-N-(4-hydroxyphenyl)benzamide has been analyzed using various spectroscopic and computational techniques. X-ray diffraction studies provide detailed information about the crystal structure and molecular conformation . Computational methods such as DFT calculations are used to predict and compare the optimized geometries and vibrational frequencies with experimental data . These analyses are crucial for understanding the molecular behavior and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds with metal ions has been explored, suggesting potential applications in the development of new methods for the gravimetric and extraction spectrophotometric determination of metal ions . The study of the reactions of these compounds can lead to the discovery of new chemical properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-chloro-N-(4-hydroxyphenyl)benzamide have been extensively studied. These include vibrational spectroscopy (FT-Raman and FT-IR), NMR spectroscopy, and UV-Vis spectroscopy . Theoretical calculations such as NBO, NLO, and HOMO-LUMO analysis provide insights into the stability, reactivity, and electronic properties of the molecules . Additionally, thermal analysis and polymorphism studies reveal the stability and existence of different crystalline forms . These properties are essential for understanding the behavior of the compound under various conditions and for potential applications.
科学的研究の応用
Antitumor Potential : Santos et al. (2013) explored the degradation studies of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound related to 4-chloro-N-(4-hydroxyphenyl)benzamide, highlighting its potential as an antitumor agent with in vitro and in vivo investigations Santos et al., 2013.
Synthetic and Analytical Chemistry : Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, a category to which 4-chloro-N-(4-hydroxyphenyl)benzamide belongs, underlining the compound's importance in synthetic and analytical chemistry Singh et al., 2017.
Metabolic and Electrophilic Properties : Overton et al. (1986) investigated the electrophilic properties of a related compound, 4-chloro-N-(hydroxymethyl)benzamide, examining its reactivity with nucleophiles and its metabolic transformation, shedding light on the metabolic behavior of similar compounds Overton et al., 1986.
Crystal Structure Analysis : Chopra et al. (2005) analyzed the crystal structures of halogen-substituted benzanilides, including compounds similar to 4-chloro-N-(4-hydroxyphenyl)benzamide, to understand weak interactions involving halogens, which is essential in the study of molecular and crystal engineering Chopra et al., 2005.
Anticancer Applications : Tang et al. (2017) conducted a study on the optimization of niclosamide derivatives, including 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide, for developing potential anticancer agents, highlighting the compound's relevance in cancer research Tang et al., 2017.
Safety And Hazards
特性
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVHUUXPNDPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357629 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxyphenyl)benzamide | |
CAS RN |
19207-92-2 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)




![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)



